

A Comprehensive Technical Guide to 2,3-Dimethoxybenzyl Alcohol (CAS 5653-67-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dimethoxybenzyl alcohol*

Cat. No.: *B042227*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2,3-Dimethoxybenzyl alcohol** (CAS: 5653-67-8), a key organic intermediate. It covers its chemical and physical properties, spectroscopic data, and safety information, all presented in clearly structured tables for ease of reference. This document details experimental protocols for its synthesis via the reduction of 2,3-dimethoxybenzaldehyde, offering methodologies for both sodium borohydride reduction and catalytic hydrogenation. Additionally, a visual representation of the synthetic workflow is provided. While noted as a versatile building block in synthetic chemistry, particularly for pharmaceuticals, publicly available information on its specific biological activities and signaling pathways is limited.

Introduction

2,3-Dimethoxybenzyl alcohol, also known as o-Veratryl alcohol, is an aromatic organic compound.^[1] Its structure, featuring a benzene ring substituted with two adjacent methoxy groups and a hydroxymethyl group, makes it a valuable intermediate in organic synthesis. The presence of the hydroxyl group allows for further functionalization, rendering it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical compounds.^[1] The methoxy groups influence the molecule's reactivity and solubility, enhancing its utility in various chemical reactions.^[1]

Physicochemical and Spectroscopic Data

The properties of **2,3-Dimethoxybenzyl alcohol** are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	5653-67-8	
Molecular Formula	C ₉ H ₁₂ O ₃	
Molecular Weight	168.19 g/mol	
Appearance	White to off-white or beige solid/crystal powder	[1]
Melting Point	48-51 °C	
Boiling Point	138-142 °C at 10 mmHg	
Solubility	Slightly soluble in water.	

Table 2: Spectroscopic Data

Spectroscopy	Data	Source(s)
¹ H NMR	Spectral data available	[2]
¹³ C NMR	Spectral data available	[2]
IR	Spectral data available	[2]
Mass Spectrometry	Spectral data available	[2]

Table 3: Safety and Handling Information

Category	Information	Source(s)
Hazard Statements	May cause skin, eye, and respiratory irritation.	
Precautionary Statements	Avoid contact with skin and eyes. Use in a well-ventilated area.	
Personal Protective Equipment	Safety glasses, gloves, and a lab coat are recommended.	
Incompatibilities	Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.	
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	

Experimental Protocols: Synthesis of 2,3-Dimethoxybenzyl Alcohol

The most common laboratory synthesis of **2,3-Dimethoxybenzyl alcohol** involves the reduction of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde. Below are two detailed experimental protocols adapted from established methodologies for analogous compounds.[\[1\]](#)

Reduction of 2,3-Dimethoxybenzaldehyde using Sodium Borohydride

This method is favored for its mild reaction conditions and high selectivity.[\[1\]](#)

Materials:

- 2,3-Dimethoxybenzaldehyde
- Sodium borohydride (NaBH_4)

- Methanol (MeOH) or Ethanol (EtOH)
- Deionized water
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol or ethanol.
- Cooling: Place the flask in an ice bath to cool the solution to 0 °C with stirring.
- Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the reaction mixture.

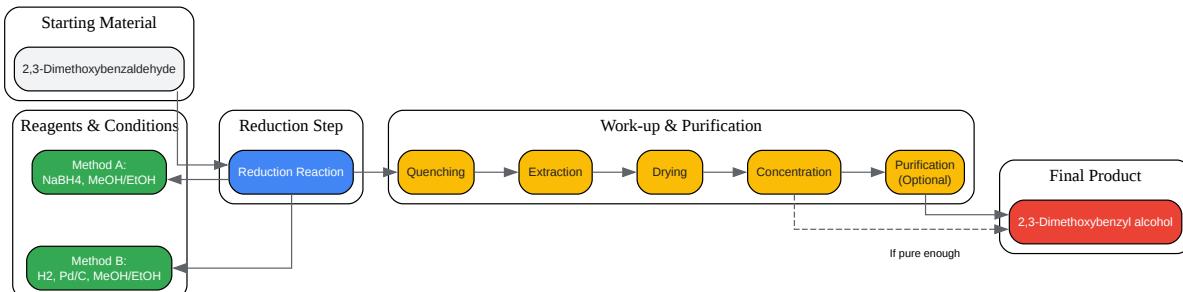
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
- Washing: Wash the combined organic layers with deionized water and then with brine.
- Drying: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2,3-Dimethoxybenzyl alcohol**.
- Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Catalytic Hydrogenation of 2,3-Dimethoxybenzaldehyde

This method is highly efficient, produces minimal waste, and is scalable.[\[1\]](#)

Materials:

- 2,3-Dimethoxybenzaldehyde
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H_2) supply (e.g., balloon or hydrogenation apparatus)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Celite


Procedure:

- Preparation: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol or ethanol. Add a catalytic amount of 10% Pd/C.

- Inerting: Flush the flask with an inert gas, such as nitrogen or argon.
- Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill it with hydrogen gas. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.
- Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature. Monitor the reaction progress by TLC or by observing the consumption of hydrogen.
- Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the **2,3-Dimethoxybenzyl alcohol**. The product is often of high purity and may not require further purification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **2,3-Dimethoxybenzyl alcohol** from 2,3-dimethoxybenzaldehyde.

[Click to download full resolution via product page](#)

*Experimental workflow for the synthesis of **2,3-Dimethoxybenzyl alcohol**.*

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, in-depth studies in the public domain detailing the biological activity or the mechanism of action of **2,3-Dimethoxybenzyl alcohol**. While it is used as an intermediate in the synthesis of potentially bioactive molecules, its intrinsic pharmacological properties have not been extensively investigated or reported. Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Researchers are encouraged to explore this area to uncover potential therapeutic applications.

Conclusion

2,3-Dimethoxybenzyl alcohol is a well-characterized organic compound with established physical and chemical properties. Its synthesis from 2,3-dimethoxybenzaldehyde is straightforward, with reliable protocols available for its reduction. While its role as a synthetic intermediate is clear, its biological effects remain an open area for investigation. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dimethoxybenzyl alcohol [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Dimethoxybenzyl Alcohol (CAS 5653-67-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042227#2-3-dimethoxybenzyl-alcohol-cas-number-5653-67-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com